2-(5-(Difluoromethyl)-2-fluorophenyl)pyrrolidine
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Overview
Description
2-(5-(Difluoromethyl)-2-fluorophenyl)pyrrolidine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Difluoromethyl)-2-fluorophenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with difluoromethylated aromatic compounds . This reaction is often catalyzed by chiral Lewis acids to ensure high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-(5-(Difluoromethyl)-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
2-(5-(Difluoromethyl)-2-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(5-(Difluoromethyl)-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrolone and Pyrrolidinone derivatives: These compounds share the pyrrolidine core and are known for their diverse biological activities
Uniqueness: 2-(5-(Difluoromethyl)-2-fluorophenyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2 |
InChI Key |
BMFMBAOAVMXYHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)F)F |
Origin of Product |
United States |
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